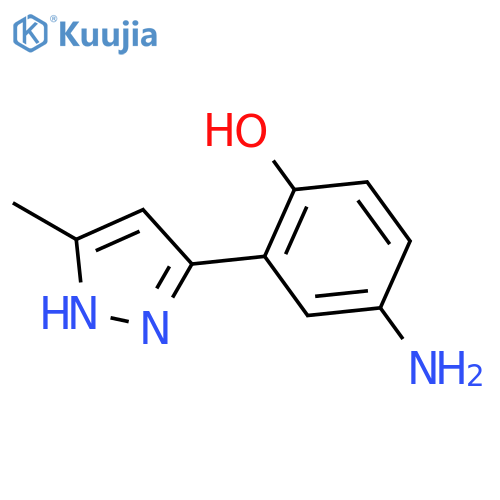Cas no 90789-10-9 (4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol)

90789-10-9 structure
商品名:4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol
CAS番号:90789-10-9
MF:C10H11N3O
メガワット:189.214
CID:4304663
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 4-amino-2-(5-methyl-1H-pyrazol-3-yl)-
- 4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol
-
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-30205164-2.5g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 2.5g |
$2347.0 | 2022-12-06 | |
| Enamine | EN300-30205164-1.0g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 1.0g |
$1133.0 | 2022-12-06 | |
| Enamine | BBV-105891461-1g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 1g |
$1133.0 | 2023-09-06 | |
| Enamine | EN300-30205164-5.0g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 5.0g |
$2976.0 | 2022-12-06 | |
| Enamine | EN300-30205164-10.0g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 10.0g |
$3742.0 | 2022-12-06 | |
| Enamine | BBV-105891461-5g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 5g |
$2976.0 | 2023-09-06 | |
| Enamine | BBV-105891461-10g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 10g |
$3742.0 | 2023-09-06 | |
| Enamine | BBV-105891461-2.5g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 2.5g |
$2347.0 | 2023-09-06 |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol 関連文献
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
5. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630
90789-10-9 (4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol) 関連製品
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
